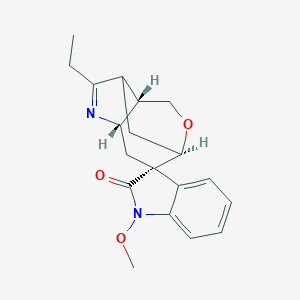

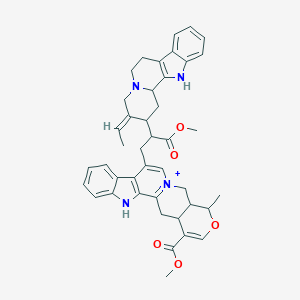

Humantenmine

Vue d'ensemble

Description

Gelsenicine is a representative alkaloid extracted from Gelsemium elegans. It has attracted research attention due to its cytotoxic, analgesic, anxiolytic, anti-inflammatory, and immunomodulating activities .

Synthesis Analysis

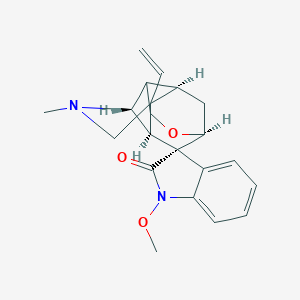

The biosynthesis of Gelsenicine in Gelsemium elegans leaf tissue is influenced by the application of hormones such as SA, MeJA, ETH, and ABA. Three genes, 8-HGO, LAMT, and STR, have a strong correlation with the amount of Gelsenicine measured in different samples . The first total synthesis of Gelsenicine relies on a gold-mediated cycloisomerization followed by a Cope rearrangement .Molecular Structure Analysis

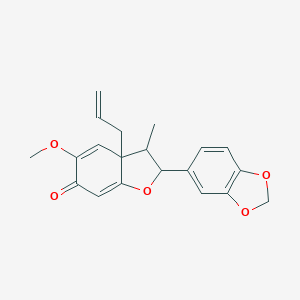

Gelsenicine has a molecular formula of C19H22N2O3, an average mass of 326.390 Da, and a mono-isotopic mass of 326.163055 Da .Chemical Reactions Analysis

Gelsenicine undergoes various metabolic reactions in the body, including demethylation, hydroxylation, acetylation, and glycine conjugation . It is metabolized by cytochrome P450 3A4 and 3A5 .Physical And Chemical Properties Analysis

Gelsenicine has a density of 1.4±0.1 g/cm3, a boiling point of 463.6±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C. It has an enthalpy of vaporization of 72.5±3.0 kJ/mol and a flash point of 234.2±31.5 °C .Applications De Recherche Scientifique

Effets pharmacologiques et toxicologiques

Humantenmine est l'un des principaux composants du Gelsemium, une plante à fleurs toxique de la famille des Gelsemiaceae . Plus de 120 alcaloïdes indoliques ont été isolés du Gelsemium, dont l'this compound, qui est responsable des effets pharmacologiques et toxicologiques de la plante . Cependant, l'application clinique de ces alcaloïdes est limitée en raison de leur fenêtre thérapeutique étroite .

Détection dans le miel

Une méthode d'extraction en phase solide (SPE) avec chromatographie liquide bidimensionnelle (2D-LC) a été développée pour la détermination simultanée des alcaloïdes du Gelsemium dans le miel, y compris l'this compound . Cette méthode peut être appliquée à la surveillance des alcaloïdes du Gelsemium dans le miel .

Détection dans les matrices biologiques

Un nouveau système de chromatographie liquide bidimensionnelle a été développé pour la détermination de trois alcaloïdes indoliques monoterpéniques (MIA ; gelsemine, koumine et this compound) du Gelsemium dans des matrices biologiques (plasma, tissus et urine) .

Mécanisme D'action

Target of Action

Humantenmine, also known as Gelsenicine, is an indole alkaloid derived from the Gelsemium genus plants Studies on gelsemium alkaloids have shown that they modulate glycine receptors (glyrs) and gaba a receptors (gaba a rs), which are ligand-gated ion channels of the central nervous system (cns) .

Mode of Action

The exact mode of action of this compound is still under investigation. While other Gelsemium alkaloids like gelsemine and koumine have been found to inhibit GlyRs and GABA A Rs . This suggests that this compound may have a different mechanism of action.

Biochemical Pathways

It’s known that gelsemium alkaloids can affect the cns

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound indicate that it is absorbed rapidly, widely distributed in tissues, extensively metabolized, and rapidly eliminated . These properties can influence the bioavailability of this compound, potentially affecting its therapeutic efficacy and toxicity.

Result of Action

In vivo studies have shown that this compound is the most potent gelsemium indole alkaloid in terms of its toxicology, with ld50 values lower than 02 mg/kg . This suggests that this compound may have significant cellular effects, potentially leading to toxicity at relatively low doses.

Safety and Hazards

Orientations Futures

The expression patterns of genes related to the Gelsenicine upstream biosynthesis pathway are being studied. This research is the first to examine the reference genes of G. elegans under different hormone treatments and will be useful for future molecular analyses of this medically important plant species .

Propriétés

IUPAC Name |

(1R,2S,4S,7R,8S)-6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-3-14-11-8-17-19(9-15(20-14)12(11)10-24-17)13-6-4-5-7-16(13)21(23-2)18(19)22/h4-7,11-12,15,17H,3,8-10H2,1-2H3/t11-,12+,15+,17-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGABVPVCRHEES-NWPJSNQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=N[C@H]2C[C@@]3([C@H]4C[C@@H]1[C@@H]2CO4)C5=CC=CC=C5N(C3=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82354-38-9 | |

| Record name | Gelsenicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82354-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B198988.png)

![4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B200966.png)